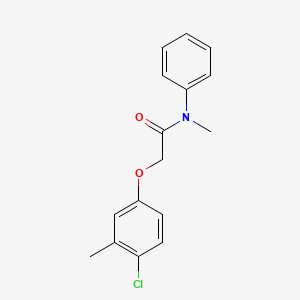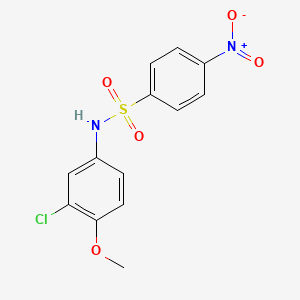![molecular formula C14H15N5O2S B5763149 N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide, also known as ADPA, is a synthetic compound that has gained attention in the scientific community for its potential applications in cancer research. ADPA is a thioacetamide derivative that has shown promising results in inhibiting the growth of cancer cells in vitro. In
作用機序
The exact mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is not fully understood. However, it is believed that N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the activity of thioesterase enzymes, which are involved in the metabolism of fatty acids. This inhibition leads to the accumulation of fatty acids in cancer cells, which in turn leads to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to have minimal toxicity in vitro and in vivo. Studies have shown that N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide does not affect the viability of normal cells and tissues. However, N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to induce oxidative stress in cancer cells, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One of the main advantages of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is its low toxicity, which makes it a promising candidate for cancer therapy. N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is its poor solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide. One direction is to investigate the potential of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide as a combination therapy with other anti-cancer agents. Another direction is to explore the use of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide in animal models of cancer to assess its efficacy and toxicity in vivo. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide and to identify potential biomarkers of response to N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide therapy.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells in vitro. N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has minimal toxicity and is relatively easy to synthesize, which makes it a promising candidate for cancer therapy. Further research is needed to fully elucidate the mechanism of action of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide and to assess its efficacy and toxicity in vivo.
合成法
The synthesis of N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide involves the reaction between 4-acetylphenyl isothiocyanate and 4,6-diamino-2-pyrimidinethiol. The reaction takes place in anhydrous ethanol and is catalyzed by triethylamine. The resulting product is a yellow crystalline powder that is soluble in dimethylsulfoxide and dimethylformamide.
科学的研究の応用
N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential applications in cancer research. Studies have shown that N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide inhibits the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-8(20)9-2-4-10(5-3-9)17-13(21)7-22-14-18-11(15)6-12(16)19-14/h2-6H,7H2,1H3,(H,17,21)(H4,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGWISYOTDNSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)




![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)

![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)